4-Allyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol
Overview
Description
4-Allyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that features a benzofuran moiety linked to a triazole ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Allyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol typically involves the following steps:
Formation of Benzofuran Moiety: The benzofuran ring can be synthesized through the cyclization of 2-hydroxybenzaldehyde with an appropriate alkyne under acidic conditions.
Introduction of Methoxy Group: The methoxy group is introduced via methylation of the hydroxyl group on the benzofuran ring using methyl iodide in the presence of a base such as potassium carbonate.
Formation of Triazole Ring: The triazole ring is formed by reacting an appropriate hydrazine derivative with a nitrile compound under reflux conditions.
Coupling of Benzofuran and Triazole: The final step involves coupling the benzofuran moiety with the triazole ring through a thiol linkage, typically using a thiolating agent like thiourea.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Allyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The triazole ring can undergo reduction to form dihydrotriazoles.
Substitution: The allyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Disulfides or sulfonic acids.
Reduction: Dihydrotriazoles.
Substitution: Allyl-substituted derivatives.
Scientific Research Applications
4-Allyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-Allyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes.
Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death.
Comparison with Similar Compounds
Similar Compounds
4-Allyl-5-(benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol: Lacks the methoxy group, which may affect its biological activity.
4-Allyl-5-(7-hydroxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol: Contains a hydroxyl group instead of a methoxy group, potentially altering its reactivity and solubility.
4-Allyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-one: The thiol group is replaced by a carbonyl group, which may change its chemical properties.
Uniqueness
4-Allyl-5-(7-methoxy-benzofuran-2-yl)-4H-[1,2,4]triazole-3-thiol is unique due to the presence of both the methoxy-benzofuran and triazole-thiol moieties, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-(7-methoxy-1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2S/c1-3-7-17-13(15-16-14(17)20)11-8-9-5-4-6-10(18-2)12(9)19-11/h3-6,8H,1,7H2,2H3,(H,16,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDGWWHAXYSGLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2)C3=NNC(=S)N3CC=C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101333697 | |
Record name | 3-(7-methoxy-1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
35.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24809319 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
708289-67-2 | |
Record name | 3-(7-methoxy-1-benzofuran-2-yl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101333697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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